(3-Cyclopropoxy-2-(trifluoromethyl)phenyl)(methyl)sulfane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropoxy-2-(trifluoromethyl)phenyl)(methyl)sulfane typically involves the use of organosulfur and organofluorine chemistry. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the synthetic routes mentioned above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropoxy-2-(trifluoromethyl)phenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups into the molecule .
Scientific Research Applications
(3-Cyclopropoxy-2-(trifluoromethyl)phenyl)(methyl)sulfane has several scientific research applications:
Chemistry: It is used in the study of organosulfur and organofluorine chemistry.
Biology: Its derivatives are explored for potential biological activities.
Medicine: The trifluoromethyl group is significant in drug design and development.
Industry: It is used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Cyclopropoxy-2-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can participate in electron-donating or electron-withdrawing interactions, affecting the compound’s reactivity and stability . The sulfur atom can form bonds with various elements, influencing the compound’s chemical behavior .
Comparison with Similar Compounds
Similar Compounds
(3-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanamine: This compound has a similar structure but contains an amine group instead of a sulfane group.
(2-methyl-3-(trifluoromethyl)phenyl)(propyl)sulfane: This compound has a similar trifluoromethyl group but differs in the alkyl chain attached to the sulfur atom.
Uniqueness
(3-Cyclopropoxy-2-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to its combination of a cyclopropoxy group, a trifluoromethyl group, and a sulfane group. This combination imparts specific chemical properties and reactivity that are distinct from other similar compounds .
Properties
Molecular Formula |
C11H11F3OS |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
1-cyclopropyloxy-3-methylsulfanyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H11F3OS/c1-16-9-4-2-3-8(15-7-5-6-7)10(9)11(12,13)14/h2-4,7H,5-6H2,1H3 |
InChI Key |
MQRKDGCBRMJERN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1C(F)(F)F)OC2CC2 |
Origin of Product |
United States |
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